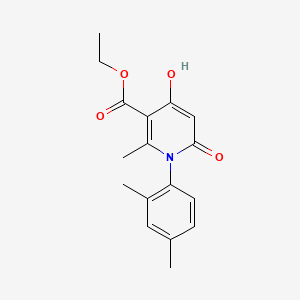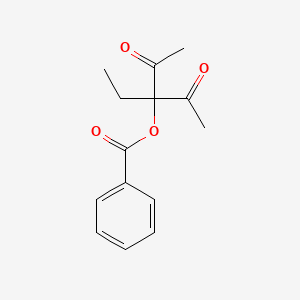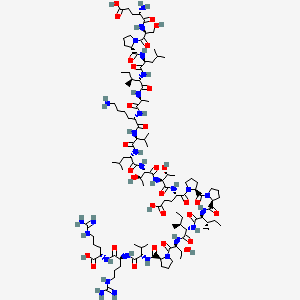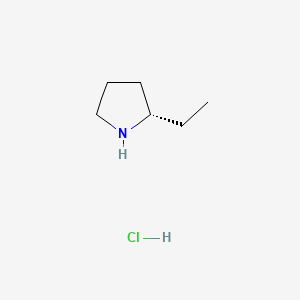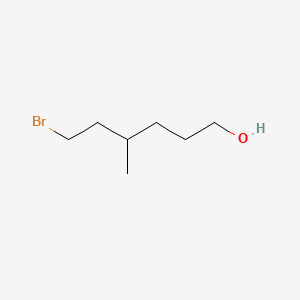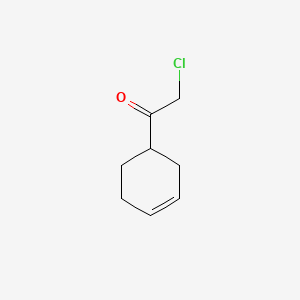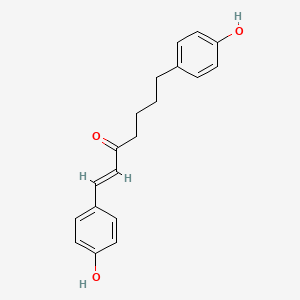
1,7-双(4-羟基苯基)庚-1-烯-3-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one is an organic compound with the chemical formula C19H20O3 . It is a pale yellow solid and can be used as a synthetic intermediate with biological activity . This compound is a diarylheptanoid and has been found in urine .
Synthesis Analysis
The preparation of 1,7-bis(4-hydroxyphenyl)hept-1-en-3-one can be obtained by a multi-step synthesis method. A common method is obtained by sodium nitrite catalyzed condensation of meta-phenol and cyclohexanone .Molecular Structure Analysis
The molecular structure of 1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one is characterized by a hept-6-en-3-one substituted by a 4-hydroxyphenyl group at positions 1 and 7 .Physical and Chemical Properties Analysis
1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one is a pale yellow solid . It has a molecular formula of C19H20O3 and a molecular weight of 296.36 .科学研究应用
抗真菌和抗球虫活性:一项研究发现,一种相关化合物gingerenone A,其结构类似于1,7-双(4-羟基苯基)庚-1-烯-3-酮,对水稻纹枯病菌表现出中等抗球虫活性和强烈的抗真菌效果,(Endo, Kanno, & Oshima, 1990)。
合成方法:已通过各种合成方法实现了生物活性二苯庚烷酮的全合成,包括1,7-双(4-羟基苯基)庚-1-烯-3-酮。这些方法对于生产这些化合物以进行进一步的药理学研究至关重要,(Kashanna et al., 2012)。
神经保护活性:已合成并测试了二苯庚烷酮,如1,7-双(4-羟基苯基)庚-1-烯-3-酮,对谷氨酸诱导的神经细胞死亡具有神经保护活性。已确定这些化合物中的某些结构基团,包括类似ferulic酸的单元,对神经保护至关重要(Jirásek, Amslinger, & Heilmann, 2014)。
抗氧化性质:从姜黄中分离出的二苯庚烷酮,包括与1,7-双(4-羟基苯基)庚-1-烯-3-酮结构相关的化合物,在各种体外模型中展示出显著的抗氧化性能,(Zhou et al., 2007)。
在材料科学中的应用:该化合物在材料科学中具有相关性,特别是在液晶聚合物和分子建模研究中的应用,以了解多酚类抗氧化活性和作用机制,(Pugh et al., 1997)。
晶体结构分析:已分析了相关化合物的晶体结构,为了解它们的分子构型和在各种科学领域中的潜在应用提供了见解,(Lozada et al., 2005)。
作用机制
安全和危害
Specific toxicity data for 1,7-bis(4-hydroxyphenyl)hept-1-en-3-one are rarely reported. As a chemical, it is necessary to take appropriate safety measures, such as wearing chemical protective gloves, glasses, and respiratory masks, to prevent contact with the skin, eyes, and respiratory tract . It is also advised to avoid breathing mist, gas, or vapors .
生化分析
Biochemical Properties
1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups to specific substrates . This inhibition can modulate signaling pathways involved in inflammation and cancer progression. Additionally, 1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one interacts with antioxidant enzymes, enhancing their activity and thereby reducing oxidative stress within cells .
Cellular Effects
The effects of 1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . By modulating these pathways, 1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one can induce cell cycle arrest and promote apoptosis in cancer cells . Furthermore, it affects gene expression by upregulating the expression of antioxidant genes and downregulating pro-inflammatory genes . This dual action helps in maintaining cellular homeostasis and protecting cells from damage.
Molecular Mechanism
At the molecular level, 1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one exerts its effects through various mechanisms. It binds to specific receptors on the cell surface, initiating a cascade of intracellular events . This binding can lead to the inhibition of certain enzymes, such as kinases, which play a pivotal role in cell signaling . Additionally, 1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one can modulate gene expression by interacting with transcription factors, thereby influencing the transcription of target genes . These molecular interactions collectively contribute to its biological activities.
Temporal Effects in Laboratory Settings
The stability and effects of 1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one over time have been studied extensively in laboratory settings. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to 1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one can lead to sustained antioxidant and anti-inflammatory effects . Prolonged exposure at high concentrations may result in cytotoxicity, highlighting the importance of dosage optimization .
Dosage Effects in Animal Models
In animal models, the effects of 1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one vary with different dosages. At low to moderate doses, it exhibits beneficial effects such as reduced inflammation and tumor growth inhibition . At higher doses, it can induce toxic effects, including liver and kidney damage . These findings underscore the need for careful dosage determination to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, converting it into various metabolites . These metabolites can further interact with cellular components, influencing metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, it can accumulate in various organelles, including the mitochondria and endoplasmic reticulum . This localization is essential for its biological activity, as it allows the compound to interact with key cellular components .
Subcellular Localization
1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one is predominantly localized in the cytoplasm and organelles such as mitochondria and endoplasmic reticulum . This subcellular localization is facilitated by specific targeting signals and post-translational modifications . The presence of 1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one in these compartments is crucial for its activity, as it enables the compound to modulate various cellular processes effectively .
属性
IUPAC Name |
(E)-1,7-bis(4-hydroxyphenyl)hept-1-en-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O3/c20-17(10-7-16-8-13-19(22)14-9-16)4-2-1-3-15-5-11-18(21)12-6-15/h5-14,21-22H,1-4H2/b10-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHZRLGRBBLFVBQ-JXMROGBWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCCC(=O)C=CC2=CC=C(C=C2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CCCCC(=O)/C=C/C2=CC=C(C=C2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
